molecular formula C7H13Cl2N5 B6171133 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride CAS No. 2445784-52-9

2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Cat. No.: B6171133
CAS No.: 2445784-52-9
M. Wt: 238.12 g/mol
InChI Key: XABDCMHYYDECTH-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is a heterocyclic compound that features a piperazine ring attached to a triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride typically involves the reaction of 1,3,5-triazine derivatives with piperazine. One common method is the nucleophilic substitution reaction where a halogenated triazine reacts with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazines.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction can modify the piperazine ring to produce different derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The triazine core can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their substituents and biological activities.

    Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate have similar structural features but are used for different therapeutic purposes.

Uniqueness

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is unique due to its combination of the piperazine ring and triazine core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.

Properties

CAS No.

2445784-52-9

Molecular Formula

C7H13Cl2N5

Molecular Weight

238.12 g/mol

IUPAC Name

2-piperazin-1-yl-1,3,5-triazine;dihydrochloride

InChI

InChI=1S/C7H11N5.2ClH/c1-3-12(4-2-8-1)7-10-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H

InChI Key

XABDCMHYYDECTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC=N2.Cl.Cl

Purity

95

Origin of Product

United States

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